molecular formula C17H23N3O2 B213572 N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B213572
M. Wt: 301.4 g/mol
InChI Key: SDWKREXDWFVTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CAY10505, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide exerts its effects by inhibiting the activity of mTOR, PI3K, and Akt enzymes. These enzymes are involved in various cellular processes such as cell proliferation, survival, and metabolism. By inhibiting these enzymes, this compound can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell death, and modulate cellular metabolism. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a highly specific tool compound that can be used to investigate the role of specific signaling pathways in cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has limited stability in aqueous solutions, which can affect its activity over time.

Future Directions

There are several future directions for the use of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in scientific research. One potential direction is the investigation of its role in cancer therapy. This compound has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival, making it a potential candidate for cancer therapy. Another potential direction is the investigation of its role in neurodegenerative diseases. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, this compound has the potential to be a valuable tool compound for investigating the role of specific signaling pathways in cellular processes and for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction between 5-tert-butyl-2-methoxybenzoic acid and 1,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base. The resulting compound is then purified by recrystallization to obtain this compound in high purity.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool compound to investigate the role of various signaling pathways in cellular processes. It has been shown to inhibit the activity of several enzymes such as mTOR, PI3K, and Akt, which are involved in cell proliferation, survival, and metabolism. This compound has also been used to study the role of these enzymes in cancer, diabetes, and neurodegenerative diseases.

properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-11-13(10-18-20(11)5)16(21)19-14-9-12(17(2,3)4)7-8-15(14)22-6/h7-10H,1-6H3,(H,19,21)

InChI Key

SDWKREXDWFVTEZ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC

Origin of Product

United States

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